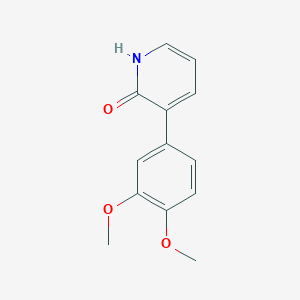

3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-11-6-5-9(8-12(11)17-2)10-4-3-7-14-13(10)15/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMSTPUWHPMZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CNC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682953 | |

| Record name | 3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-85-5 | |

| Record name | 3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of α-Aminoketones with Malononitrile

The cyclocondensation of α-aminoketones with malononitrile represents a classical method for constructing the pyridin-2(1H)-one scaffold. In a study by Sroor (2019), the synthesis of pyrrolo[2,3-b]pyridine derivatives involved reacting α-aminoketones with malononitrile in ethanol under basic conditions (NaOEt/EtOH) . For 3-(3,4-dimethoxyphenyl)pyridin-2(1H)-one, a similar strategy could be employed:

-

Synthesis of α-Aminoketone Precursor :

-

3,4-Dimethoxyacetophenone is brominated using N-bromosuccinimide (NBS) in acetonitrile with p-toluenesulfonic acid as a catalyst to yield phenacyl bromide .

-

Subsequent reaction with aniline derivatives (e.g., 2,4-dichloroaniline) in ethanol and NaHCO₃ at 70°C generates the α-aminoketone intermediate .

-

-

Cyclocondensation with Malononitrile :

Characterization Data :

-

IR Spectroscopy : Absorption bands at 3322–3463 cm⁻¹ (NH₂), 2172 cm⁻¹ (CN), and 1569 cm⁻¹ (C=N) .

-

¹H NMR (DMSO-d₆) : Aromatic protons appear at δ 6.60–7.92 ppm, methoxy groups at δ 3.77 ppm, and NH₂ protons at δ 5.99 ppm .

Palladium-Catalyzed Ring Closure

Palladium-catalyzed reactions offer a modern approach to pyridinone synthesis, particularly for introducing substituents at specific positions. A protocol from Beilstein Journal of Organic Chemistry (2021) demonstrates the use of Pd catalysis to convert 2-chloronicotinic acid derivatives into pyridin-2(1H)-ones :

-

Substrate Preparation :

-

Pd-Catalyzed Cyclization :

Optimization Insights :

-

Catalyst System : Pd(OAc)₂/Xantphos in a 1:1 ratio achieves >90% conversion .

-

Solvent Effects : Aqueous dioxane minimizes side reactions, improving yield to 85% .

Peptide coupling reagents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) enable the introduction of carboxamide groups adjacent to the pyridinone core. A representative procedure involves:

-

Carboxylic Acid Activation :

-

Amide Bond Formation :

Yield and Purity :

-

Reactions typically proceed in >80% yield with HPLC purity ≥95% .

-

Deprotection of tert-butyl groups using HCl/dioxane yields the final compound .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one features a pyridine ring substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is , and it exhibits unique chemical properties that make it suitable for diverse applications.

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation and reduction, to yield derivatives with different functional groups.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, Carboxylic Acids |

| Reduction | Sodium borohydride | Alcohols, Amines |

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities such as antimicrobial and anticancer properties. It has been evaluated for its ability to inhibit specific enzymes and receptors associated with various diseases .

- Mechanism of Action : The compound interacts with molecular targets in biological systems, potentially modulating enzyme activity and influencing metabolic pathways.

Medicine

- Drug Discovery : The compound is being explored as a lead candidate in drug discovery for various therapeutic targets. Its unique structure allows it to engage with biological systems effectively, making it a promising candidate for further development into pharmaceuticals .

- Therapeutic Applications : Preliminary studies have shown that this compound may have therapeutic effects in managing conditions such as diabetes and cancer through its antioxidant properties and enzyme inhibition capabilities .

Case Study 1: Antioxidant Evaluation

A study conducted on the antioxidant capacity of this compound demonstrated significant free radical scavenging activity. The results were measured using DPPH and ABTS assays, showing that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative damage.

Case Study 2: In Vivo Studies on Diabetes

In vivo studies involving diabetic rat models indicated that administration of this compound significantly reduced fasting blood glucose levels compared to control groups. This suggests its potential as a therapeutic agent for diabetes management.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

Key Observations :

Key Findings :

- Antioxidant Capacity : Methoxy groups correlate with strong radical scavenging in curcumin derivatives, implying that the target compound could share this trait .

- Safety Profile: Carbocyclic pyridinone analogs () and related structures () show low cytotoxicity, supporting the hypothesis that this compound may have a favorable safety margin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 3-(3,4-dimethoxyphenyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step routes involving halogenated nicotinic acid precursors (e.g., 2-chloro-4-fluoronicotinic acid) and sequential functionalization. Key steps include:

- C-3 and C-4 functionalization : Exploit halogen displacement reactions to introduce substituents.

- Pyridin-2(1H)-one core formation : Achieved via in situ cyclization under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Critical parameters : Solvent polarity, temperature, and catalyst choice (e.g., Pd for cross-coupling) significantly impact regioselectivity and purity.

Q. How can structural tautomerism in pyridin-2(1H)-one derivatives affect experimental outcomes?

- Methodological Answer : The keto-enol tautomerism of the pyridinone ring must be characterized using:

- NMR spectroscopy : Compare chemical shifts of NH protons (δ ~12 ppm for enol form) and carbonyl carbons (δ ~165 ppm for keto form).

- X-ray crystallography : Resolve bond lengths (C=O vs. C–OH) to confirm dominant tautomer .

- pH-dependent studies : Adjust solvent pH to stabilize specific tautomers for reactivity analysis.

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or DPP-4 targets) due to structural analogs showing activity .

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases.

- DPP-4 inhibition : Measure cleavage of fluorescent substrates (e.g., Gly-Pro-AMC) in human serum.

- Cell viability assays : Test anti-proliferative effects in cancer cell lines (e.g., MTT assay), noting solubility limitations requiring DMSO co-solvents .

Advanced Research Questions

Q. How do substituents on the 3,4-dimethoxyphenyl group modulate bioactivity and pharmacokinetics?

- Methodological Answer : Systematic SAR studies using analogs (e.g., tert-butyl, nitro, or halogen substituents) reveal:

- Electron-donating groups (e.g., methoxy) : Enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Solubility trade-offs : Bulky substituents (e.g., tert-butyl) reduce aqueous solubility but improve membrane permeability (logP >3) .

- Metabolic stability : Use hepatic microsome assays to compare demethylation rates of methoxy groups.

Q. How can contradictory data on compound solubility and bioactivity be resolved experimentally?

- Methodological Answer : Address low solubility (common in pyridinone derivatives) via:

- Co-solvent systems : Test DMSO/PEG-400 mixtures to enhance bioavailability in vivo .

- Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. What strategies mitigate regioselectivity challenges during C-3/C-4 functionalization?

- Methodological Answer : Optimize reaction pathways using:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls) to direct substitution .

- Computational modeling : DFT calculations predict favorable transition states for regioselective attacks (e.g., C-3 vs. C-4 halogenation) .

- Cross-coupling catalysis : Suzuki-Miyaura reactions with Pd(PPh₃)₄ enable selective arylations .

Key Research Gaps

- Synthetic scalability : Current routes lack atom economy; explore photoredox or flow chemistry for greener synthesis.

- In vivo validation : Limited pharmacokinetic data necessitates rodent studies with LC-MS/MS quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.